![molecular formula C23H24BrClN4OS B3013565 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1185121-82-7](/img/structure/B3013565.png)
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24BrClN4OS and its molecular weight is 519.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C23H24BrClN4OS, with a molecular weight of approximately 519.89 g/mol . The structure includes a triazaspiro framework, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C23H24BrClN4OS |
Molecular Weight | 519.89 g/mol |
IUPAC Name | 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-chlorophenyl)acetamide |
Melting Point | Not available |
Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for high-affinity binding, which can modulate the activity of these targets, leading to various biological effects including:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit significant antitumor properties by inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cell survival.
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have shown that related compounds within the triazaspiro series exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against breast and colon cancer cells.
- Enzyme Interaction : Research indicated that the compound acts as a competitive inhibitor of TrxR, with kinetic studies revealing a significant decrease in enzyme activity upon treatment with the compound. This inhibition was supported by molecular docking studies that suggested favorable binding interactions at the active site of TrxR.
- Structure-Activity Relationship (SAR) : Studies exploring SAR have highlighted that modifications in the bromophenyl and chlorophenyl substituents significantly affect biological activity. For example, replacing bromine with other halogens altered the binding affinity and selectivity towards TrxR.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this spiro-triazaspiro compound, and how can reaction conditions be optimized?
The compound can be synthesized via a multi-step pathway involving cyclization and functional group coupling. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-oxo-3-(2-oxo-2-(substituted-amino)ethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate) are treated with HCl in dioxane to remove protecting groups, followed by thioacetamide coupling . Optimization includes:
- Catalyst selection : Sodium acetate in ethanol under reflux improves coupling efficiency .
- Solvent choice : Dioxane or dichloromethane enhances solubility of intermediates .
- Reaction monitoring : TLC or HPLC ensures completion before proceeding to subsequent steps .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : 1H/13C NMR confirms substituent integration (e.g., bromophenyl protons at δ 7.2–7.8 ppm, spiro-ring carbons at δ 50–60 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .
- Elemental analysis : Ensures purity (>98%) by confirming C/H/N ratios within ±0.3% of theoretical values .
Q. How should researchers assess purity and stability during storage?
- Purity : Reverse-phase HPLC with Chromolith® columns (e.g., 95:5 acetonitrile/water, 1 mL/min flow rate) detects impurities <0.5% .
- Stability : Store lyophilized powder at –20°C under argon; periodic NMR checks detect hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve low solubility in biological assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) with aqueous buffers; validate absence of solvent toxicity via negative controls .
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility, later cleaved in vivo .
Q. How can crystallographic data resolve ambiguities in spiro-ring conformation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on spiro[4.5]deca geometry (e.g., dihedral angles between triazaspiro and bromophenyl planes) .
- Data collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts in the ethyl-substituted spiro moiety .
Q. What experimental designs address contradictions in kinase inhibition data?
- Dose-response profiling : Test against a panel of kinases (e.g., DDR1, MAPK) using ATP-competitive assays with 32P-ATP .
- Cellular validation : Compare in vitro IC50 values with in vivo efficacy in fibrosis models (e.g., Alport syndrome mice) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies improve selectivity?
- Substituent variation : Replace 4-bromophenyl with 4-cyanophenyl to evaluate steric/electronic effects on binding .
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase active sites; prioritize derivatives with ΔG < –9 kcal/mol .
Q. What methodologies validate metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- Metabolite ID : HR-MS/MS fragments (e.g., m/z 354.08 for deethylated metabolites) map degradation pathways .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm adequate exposure; adjust dosing frequency if rapid clearance occurs .
- Off-target effects : Perform transcriptomic analysis (RNA-seq) on treated tissues to identify compensatory pathways .
Q. What controls are essential when interpreting conflicting crystallographic data?
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-7-9-17(24)10-8-16)22(28-23)31-15-20(30)26-19-6-4-3-5-18(19)25/h3-10H,2,11-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXYPSVTLIRGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.